2-(4-Fluorophenyl)-3-hydroxypropanoic acid

Description

Overview of 2-(4-Fluorophenyl)-3-hydroxypropanoic Acid in Contemporary Chemical Research

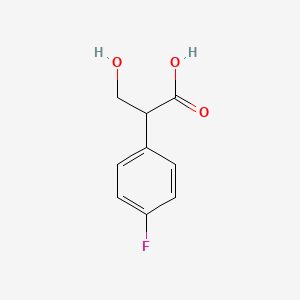

This compound is a fluorinated aromatic hydroxy acid. Structurally, it consists of a phenyl ring substituted with a fluorine atom at the fourth position, which is in turn attached to a propanoic acid backbone at the second carbon. A hydroxyl group is present on the third carbon of the propanoic acid chain.

While specific research focusing exclusively on this compound is not abundant in readily available literature, its structure suggests its role as a potential intermediate in the synthesis of more complex molecules. Fluorinated compounds are of significant interest in various fields of chemical research due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.

Significance and Research Rationale within Organic Synthesis and Medicinal Chemistry

The rationale for the synthesis and study of compounds like this compound is rooted in the established importance of fluorinated molecules in medicinal chemistry and organic synthesis. The introduction of fluorine into a molecule can significantly alter its biological activity. For instance, fluorinated analogs of biologically active compounds are often explored to enhance their efficacy or pharmacokinetic profiles.

Phenylpropanoic acid derivatives, in general, are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. sigmaaldrich.com The presence of both a hydroxyl group and a carboxylic acid group in this compound provides multiple points for further chemical modification, making it a potentially versatile building block in the synthesis of novel therapeutic agents. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential anticancer and antioxidant candidates. iucr.orgresearchgate.net

Historical Context of Fluorinated Propanoic Acid Derivatives Research

The study of organofluorine compounds dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of fluorination methods has since been a significant area of research. The introduction of N-F fluorinating agents provided easier handling and broader applications for the synthesis of fluorinated organic molecules. cymitquimica.comnih.gov

Aryl propionic acid derivatives gained prominence in the mid-20th century with the discovery of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. sigmaaldrich.com Research into fluorinated versions of these and other biologically active molecules followed, driven by the desire to improve upon existing drugs. The synthesis of various fluorinated aromatic carboxylic acids has been a subject of interest for creating new building blocks for pharmaceuticals and advanced materials. rsc.org The development of processes to produce optically active fluorinated compounds has also been a key area of research, as the stereochemistry of a molecule is often crucial to its biological activity. google.com

Detailed Research Findings

Due to the limited specific research on this compound, this section will present data on closely related compounds to provide a comparative context.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 3-(4-Fluorophenyl)-2-hydroxypropanoic acid |

| CAS Number | 2967-95-5 | 53484-49-4 cymitquimica.comfujifilm.com |

| Molecular Formula | C₉H₉FO₃ | C₉H₉FO₃ cymitquimica.com |

| Molecular Weight | 184.16 g/mol | 184.16 g/mol cymitquimica.com |

Note: Data for this compound is based on limited database entries and should be used with caution.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSOZWONZNWQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297148 | |

| Record name | 2-(4-fluorophenyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-95-5 | |

| Record name | NSC114515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-fluorophenyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies

General Chemical Synthesis Approaches

General synthetic strategies typically build the carbon skeleton and introduce the required functional groups without necessarily controlling the stereochemistry, yielding a racemic mixture of the final product.

Two primary conventional methods for the synthesis of β-hydroxy acids and their esters, such as 2-(4-Fluorophenyl)-3-hydroxypropanoic acid, are the Reformatsky reaction and the Aldol (B89426) condensation.

Reformatsky Reaction: This classic organometallic reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.com For the synthesis of the target compound, 4-fluorobenzaldehyde (B137897) is reacted with an α-haloacetate ester, like ethyl bromoacetate. The reaction proceeds via the formation of an organozinc reagent, or a "Reformatsky enolate," from the ester and activated zinc dust. wikipedia.orgthermofisher.com This enolate then adds to the carbonyl group of 4-fluorobenzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester, which is then saponified (hydrolyzed) to afford the final this compound. byjus.com While reliable for producing racemic mixtures, this method's yields can be moderate, often in the range of 55-60% for the initial ester formation.

Aldol Condensation: Another fundamental carbon-carbon bond-forming reaction, the Aldol condensation, provides a direct route to the β-hydroxy ester precursor. In a representative procedure, 4-fluorobenzaldehyde is reacted with ethyl glyoxylate. This reaction can be facilitated by a base or, in more modern variations, an organocatalyst like L-proline. The initial product is ethyl 3-hydroxy-2-(4-fluorophenyl)propanoate, which is subsequently hydrolyzed, typically using a strong acid like 6 M HCl under reflux, to yield the desired carboxylic acid with high purity (>95%).

Recent advancements have introduced more sophisticated reagents and catalysts to improve efficiency and selectivity. These include organocatalysts, transition metal catalysts, and biocatalysts.

Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts. For instance, (S)-proline can catalyze the asymmetric α-hydroxylation of a 2-(4-fluorophenyl)propanoic acid precursor using an oxygen source like tert-butyl hydroperoxide. L-proline has also been used to catalyze the Aldol condensation between 4-fluorobenzaldehyde and ethyl glyoxylate, offering a milder alternative to traditional base- or acid-catalyzed methods.

Transition Metal Catalysis: Chiral transition metal complexes are instrumental in asymmetric synthesis. For the preparation of enantiomerically enriched this compound, the asymmetric hydrogenation of its α-keto ester precursor, methyl 2-(4-fluorophenyl)-3-oxopropanoate, is highly effective. Catalysts such as (S)-BINAP-RuCl₂, a ruthenium complex with a chiral phosphine (B1218219) ligand, can achieve high enantioselectivity.

Biocatalysis: The use of enzymes or whole-cell systems offers a green and highly selective alternative to chemical synthesis. nih.gov Engineered microorganisms, such as recombinant Escherichia coli, can be designed to perform specific transformations. For example, E. coli expressing lactate (B86563) dehydrogenase (LDH) from Lactobacillus casei can reduce 2-(4-fluorophenyl)-3-oxopropanoic acid to the corresponding (S)-hydroxy acid with excellent enantiomeric excess (>99% ee). This whole-cell biotransformation benefits from cofactor regeneration systems, making it a sustainable and efficient approach. nih.gov

The efficiency of any synthetic method is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst loading, and pH is critical for maximizing product yield and purity.

For the synthesis of this compound, specific conditions have been optimized for various approaches. In the asymmetric hydrogenation of the α-keto ester precursor with a (S)-BINAP-RuCl₂ catalyst, optimal results are achieved at a hydrogen pressure of 50 bar and a temperature of 25°C, with a catalyst loading of 0.5–1 mol%. For the organocatalytic α-hydroxylation using (S)-proline, a higher catalyst loading of 20 mol% is required, with the reaction proceeding at a low temperature of -20°C for an extended period of 48–72 hours to achieve good enantioselectivity.

Biocatalytic methods also require careful optimization. The whole-cell reduction using recombinant E. coli is typically run in a fed-batch fermentation system at a controlled pH of 7.0 and a temperature of 30°C. This controlled environment allows for high product titers of up to 35 g/L. A patent for a related compound synthesis highlights that chemical reactions can be optimized by screening solvents (organic, aqueous, or mixtures) and temperatures (from -20°C to 150°C) and by using phase transfer catalysts to enhance reaction rates. google.com

Table 1: Optimized Reaction Conditions for Various Synthetic Approaches

| Synthesis Method | Catalyst / Reagent | Key Conditions | Achieved Result | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | 50 bar H₂, 25°C, 0.5–1 mol% catalyst | 92% ee, 85% yield | |

| Organocatalytic α-Hydroxylation | (S)-proline | -20°C, 20 mol% catalyst, 48-72 h | 78% ee | |

| Whole-Cell Bioreduction | Recombinant E. coli (LDH) | pH 7.0, 30°C, Fed-batch fermentation | >99% ee, 35 g/L titer |

Stereoselective Synthesis of Enantiomers and Diastereomers of the Chemical Compound

Producing a single, specific stereoisomer (enantiomer) of this compound is often required for pharmaceutical applications. This is achieved through asymmetric synthesis, which employs chiral molecules to influence the stereochemical outcome of a reaction. wikipedia.org

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This auxiliary directs the stereochemistry of a subsequent reaction before being cleaved and recovered.

Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, chiral oxazolidinones are among the most reliable auxiliaries for stereoselective aldol reactions. wikipedia.org To synthesize a specific enantiomer of this compound, an N-acyl oxazolidinone (e.g., N-propionyl oxazolidinone) is first prepared. This substrate is then treated with a base like lithium diisopropylamide (LDA) to form a stereodefined boron or lithium enolate. youtube.com The enolate reacts with 4-fluorobenzaldehyde in a diastereoselective aldol addition, where the bulky substituents on the auxiliary sterically guide the approach of the aldehyde, controlling the formation of the two new stereocenters. youtube.comnih.gov Finally, the auxiliary is removed through mild hydrolysis, for example with lithium hydroperoxide (LiOOH), to release the enantiomerically enriched β-hydroxy acid while the auxiliary can be recovered. publish.csiro.au

Pseudoephedrine Amides: Pseudoephedrine, derived from the chiral pool, can be used as a practical chiral auxiliary. wikipedia.org It is first converted to the corresponding amide with propionic acid. The α-proton of this amide is then selectively deprotonated to form a chiral enolate, which can undergo diastereoselective alkylation. nih.gov While often used for alkylations, this system can also be adapted for aldol-type reactions, where the stereochemistry is directed by the chiral scaffold of the pseudoephedrine molecule. nih.gov After the reaction, the amide bond is cleaved to yield the desired chiral acid. nih.gov

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis of β-Hydroxy Acids

| Chiral Auxiliary | Typical Reaction | Key Feature | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reaction | Forms a rigid chelated transition state, providing high diastereoselectivity. | wikipedia.orgnih.gov |

| Pseudoephedrine/Pseudoephenamine | Alkylation/Aldol Reaction | Highly crystalline derivatives aid in purification; directs stereochemistry effectively. | wikipedia.orgnih.gov |

| Camphorsultam | Diels-Alder, Alkylation | Derived from camphor, offers strong stereochemical control due to its rigid bicyclic structure. | wikipedia.org |

Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. umontreal.carsc.org

Asymmetric Hydrogenation: As mentioned previously, the hydrogenation of methyl 2-(4-fluorophenyl)-3-oxopropanoate using a chiral catalyst provides an excellent route to enantiopure this compound. The choice of the catalyst's chirality determines the product's stereochemistry. For example, using (S)-BINAP-RuCl₂ yields the (R)-enantiomer of the corresponding hydroxy ester with 92% enantiomeric excess. This method is powerful because the opposite enantiomer of the catalyst, (R)-BINAP-RuCl₂, would be expected to produce the (S)-hydroxy acid.

Biocatalytic Reductions: Enzymes offer unparalleled stereocontrol. The reduction of 2-(4-fluorophenyl)-3-oxopropanoic acid using a recombinant E. coli strain expressing lactate dehydrogenase (LDH) from Lactobacillus casei exclusively yields the (S)-enantiomer, with an enantiomeric excess greater than 99%. This biocatalytic approach is complementary to the asymmetric hydrogenation with (S)-BINAP-RuCl₂, providing access to the opposite enantiomer with even higher selectivity. Other enzymes, such as ene reductases, have also been used for the asymmetric synthesis of other chiral fluorinated compounds, demonstrating the broad potential of biocatalysis. chemrxiv.org

Table 3: Comparison of Asymmetric Catalytic Methods for Enantiocontrol

| Method | Catalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | Methyl 2-(4-fluorophenyl)-3-oxopropanoate | (R)-Hydroxy ester | 92% | |

| Biocatalytic Reduction | E. coli expressing Lactate Dehydrogenase (LDH) | 2-(4-Fluorophenyl)-3-oxopropanoic acid | (S)-Hydroxy acid | >99% |

Diastereoselective Approaches, including Aldol Reactions

The creation of the two stereocenters in this compound with a defined relative and absolute stereochemistry presents a significant synthetic challenge. Diastereoselective aldol reactions are a powerful tool for the construction of β-hydroxy carbonyl compounds, which are direct precursors to the target acid. These reactions involve the addition of an enolate to an aldehyde, in this case, 4-fluorobenzaldehyde.

A common strategy to control diastereoselectivity is the use of a chiral auxiliary . This approach involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of the reaction. After the desired stereochemistry is set, the auxiliary is removed. Chiral oxazolidinones, popularized by Evans, are widely used for stereoselective aldol reactions. wikipedia.org The process typically involves the formation of a (Z)-enolate through soft enolization with a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine. wikipedia.org This enolate then reacts with an aldehyde, like 4-fluorobenzaldehyde, to form two new contiguous stereocenters with high diastereoselectivity. wikipedia.org

The Zimmerman-Traxler model, which proposes a chair-like, six-membered transition state, is often used to predict the stereochemical outcome of metal-enolate-based aldol reactions. harvard.edu The geometry of the enolate (E or Z) dictates the relative stereochemistry (syn or anti) of the product. harvard.edupharmacy180.com For instance, a (Z)-enolate is expected to predominantly yield the syn-aldol adduct, while an (E)-enolate would lead to the anti-adduct. harvard.edu

While specific examples detailing the diastereoselective aldol reaction for the direct synthesis of this compound are not extensively reported, the principles of asymmetric aldol reactions using 4-fluorobenzaldehyde as a substrate are well-established. The reaction of silyl (B83357) enol ethers with aldehydes, known as the Mukaiyama aldol reaction, can also be rendered diastereoselective through the use of chiral Lewis acids. msu.eduwiley-vch.de

Table 1: Key Concepts in Diastereoselective Aldol Reactions

| Concept | Description | Relevance to Synthesis |

|---|---|---|

| Chiral Auxiliary | A chiral molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org | Controls the absolute and relative stereochemistry of the two new stereocenters. |

| Zimmerman-Traxler Model | A model that predicts the stereochemical outcome of metal-enolate-based aldol reactions via a chair-like transition state. harvard.edu | Relates enolate geometry (E/Z) to the syn/anti diastereoselectivity of the product. |

| Mukaiyama Aldol Reaction | A Lewis-acid mediated reaction between a silyl enol ether and a carbonyl compound. msu.eduwiley-vch.de | Can be made asymmetric by using chiral Lewis acids to control stereoselectivity. |

Biocatalytic and Enzymatic Synthesis of the Chemical Compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound.

Enzyme Discovery and Engineering for Specific Transformations

The discovery of novel enzymes and the enhancement of their properties through protein engineering are crucial for developing efficient biocatalytic processes. For the synthesis of fluorinated compounds, a range of enzymes have been investigated, including cytochrome P450s, aldolases, lipases, and transaminases. nih.govnih.gov

Directed evolution and rational design are powerful tools to tailor enzymes for specific applications. For instance, cytochrome P450 enzymes have been engineered to catalyze the synthesis of various fluorinated compounds, and in some cases, directed evolution has been used to completely reverse the enantioselectivity of the products. nih.gov More specifically, the engineering of a chlorinase, an enzyme that normally uses chloride, to function as a fluorinase has been achieved by identifying and mutating key amino acid residues, demonstrating the potential to create novel biocatalysts for C-F bond formation. acs.org While not yet applied to this compound, these approaches highlight the potential for developing bespoke enzymes for its synthesis.

Whole-Cell Biocatalysis for Fluorinated Organic Compounds

Whole-cell biocatalysis utilizes entire microbial cells as catalysts, which can be more cost-effective than using isolated enzymes as it circumvents the need for enzyme purification. nih.gov The cellular environment can also help to stabilize the enzymes and the necessary cofactors can be regenerated by the cell's metabolism.

Whole-cell catalysis has been widely applied for the synthesis of various chiral compounds, including 2-arylpropionic acids and 3-hydroxypropionic acid. nih.govmdpi.com For example, engineered E. coli cells have been used for the production of (S)-2-arylpropionic acids, and the cells could be reused for multiple cycles. nih.gov In the context of 3-hydroxypropionic acid production, a system using whole-cell catalysis resulted in a high titer of 184.7 g/L. mdpi.com While a specific whole-cell process for this compound has not been detailed, the successful application of this technology to structurally similar molecules suggests its feasibility. The production of 3-hydroxypropionic acid precursors has been achieved using E. coli whole-cells over-expressing a Baeyer-Villiger monooxygenase, demonstrating the potential of whole-cell systems for producing valuable building block chemicals. nih.gov

Table 2: Comparison of Biocatalytic Approaches

| Approach | Description | Advantages | Relevance to Target Compound |

|---|---|---|---|

| Enzyme Discovery & Engineering | Identifying new enzymes and modifying existing ones to improve their catalytic properties for specific reactions. nih.govacs.org | Can create highly selective and efficient biocatalysts tailored for a specific synthesis. | Potential to develop a specific enzyme for the asymmetric synthesis of this compound. |

| Continuous Enzymatic Processes | Enzymatic reactions carried out in a continuous flow system, often using immobilized enzymes or membrane reactors. nih.govnih.gov | High productivity, scalability, and easier process control. | A continuous process has been developed for a stereoisomer, indicating high potential for the target compound. nih.govnih.gov |

| Whole-Cell Biocatalysis | Using entire microbial cells as catalysts, avoiding enzyme purification. nih.govmdpi.com | Cost-effective, enzyme stabilization, and cofactor regeneration. | Successfully used for related arylpropionic and hydroxypropanoic acids, suggesting feasibility. nih.govmdpi.com |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms Involving the Chemical Compound

Understanding the detailed step-by-step pathways of reactions involving 2-(4-Fluorophenyl)-3-hydroxypropanoic acid is key to controlling its chemical behavior. This includes nucleophilic substitution, molecular rearrangements, and the formation of cyclic structures.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. For this compound, these pathways can involve several sites within the molecule.

One potential pathway is the substitution at the carbon atom bearing the hydroxyl group. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). A subsequent attack by a nucleophile can proceed via an SN1 or SN2 mechanism. An S_N1 pathway would involve the formation of a secondary carbocation, which could be stabilized by the adjacent phenyl ring. An S_N2 mechanism would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at that center. chemguide.co.uk

Another significant pathway is Nucleophilic Aromatic Substitution (S_NAr) at the fluorine-bearing carbon of the phenyl ring. This reaction is generally feasible when the aromatic ring is "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. While the propanoic acid side chain is not a strong activator, under specific conditions with a potent nucleophile, the fluorine atom could be displaced. The S_NAr mechanism typically proceeds through a two-step addition-elimination process involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Rearrangement Reactions and Intermediates

Under certain conditions, typically in the presence of a strong acid, molecules like this compound can undergo rearrangement reactions. These transformations often proceed through carbocation intermediates, leading to a structural reorganization of the carbon skeleton.

For instance, if a carbocation is formed at the carbon adjacent to the phenyl ring (C2), a 1,2-hydride shift from the neighboring carbon (C3) could occur, leading to a more stable carbocation stabilized by the hydroxyl group's oxygen atom. Alternatively, a more complex rearrangement could involve the migration of the 4-fluorophenyl group itself. Such rearrangements are driven by the formation of a more stable intermediate. For β-hydroxy acids, heating can sometimes lead to dehydration, particularly if there is an abstractable proton on the alpha-carbon, which proceeds through an E1cb elimination mechanism to form an α,β-unsaturated carboxylic acid. vaia.comstackexchange.com

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, containing both a hydroxyl and a carboxylic acid group, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic compounds, specifically lactones (cyclic esters). wikipedia.orgpearson.com

The formation of a β-lactone (a four-membered ring) or a γ-lactone (a five-membered ring, if rearrangement occurs) are plausible outcomes. The intramolecular esterification, known as lactonization, is typically acid-catalyzed. youtube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the molecule's own hydroxyl group. youtube.com Subsequent proton transfers and elimination of a water molecule yield the cyclic lactone. The formation of five- and six-membered rings is generally thermodynamically favored over smaller, more strained rings. pearson.com Therefore, the direct cyclization to a four-membered β-lactone may require specific reagents to facilitate the reaction. acs.orgethz.ch

Kinetic Studies and Reaction Dynamics

Kinetic studies quantify the rates of chemical reactions and provide crucial evidence for proposed mechanisms. For this compound, this involves determining how reaction rates are affected by reactant concentrations and isotopic substitution.

Rate Law Determination

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. It is determined experimentally and provides insight into the composition of the transition state in the rate-determining step.

Consider the acid-catalyzed esterification of this compound with ethanol (B145695). The rate law would take the general form: Rate = k[this compound]^x[Ethanol]^y[H+]^z

Where 'k' is the rate constant and x, y, and z are the reaction orders with respect to each species. These orders are determined by the method of initial rates, where the initial rate of the reaction is measured while systematically varying the initial concentration of one reactant at a time.

A hypothetical dataset for this reaction is presented below to illustrate the process:

| Experiment | [Acid] (mol/L) | [Ethanol] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-5 |

| 2 | 0.20 | 0.10 | 4.0 x 10-5 |

| 3 | 0.10 | 0.20 | 2.0 x 10-5 |

From this data, comparing Experiment 2 to 1 shows that doubling the acid concentration doubles the rate, indicating the reaction is first order in the acid (x=1). Comparing Experiment 3 to 1 shows that doubling the ethanol concentration has no effect on the rate, indicating the reaction is zero order in ethanol (y=0). doubtnut.com Thus, the determined rate law for this hypothetical scenario would be: Rate = k[this compound].

Kinetic Isotope Effects in Reactions of the Chemical Compound

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, specifically for determining whether a C-H bond is broken in the rate-determining step. libretexts.org This is achieved by replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), and measuring the resulting change in the reaction rate. libretexts.org The KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (k_H) to that of the deuterium-containing reactant (k_D).

A significant primary KIE (typically k_H/k_D > 2) is observed when the bond to the isotope is cleaved during the rate-limiting step. nih.gov This effect arises because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, meaning more energy is required to break the C-D bond. libretexts.org

For this compound, a KIE study could be applied to its oxidation. For example, in the oxidation of the secondary alcohol at C3 to a ketone using an oxidant like chromic acid, the rate-determining step often involves the cleavage of the C-H bond at C3. researchgate.netacs.org

A hypothetical experiment comparing the oxidation rates of the normal compound and its deuterated analogue at the C3 position could yield the following results:

| Reactant | Rate Constant (k) at 298 K (s-1) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound (C3-H) | 9.6 x 10-4 | 6.4 |

| 2-(4-Fluorophenyl)-3-hydroxy-3-deuteriopropanoic acid (C3-D) | 1.5 x 10-4 |

A k_H/k_D value of 6.4, as shown in the table, would be strong evidence that the C-H bond at the alcohol-bearing carbon is indeed broken in the rate-determining step of the oxidation reaction. ias.ac.in

Influence of Fluorine on Reaction Selectivity and Reactivity

The presence of a fluorine atom on the phenyl ring of this compound introduces unique electronic properties that significantly influence the molecule's reactivity and the selectivity of its chemical transformations. The high electronegativity and ability of fluorine to participate in resonance create a complex interplay of electronic effects that modulate the characteristics of the entire molecule.

The electronic influence of the fluorine substituent in the para-position of the phenyl ring is best understood through the dual concepts of the inductive effect (I) and the resonance effect (R).

The inductive effect describes the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. researchgate.net Fluorine is the most electronegative element, and therefore, it exerts a powerful electron-withdrawing inductive effect (-I). vaia.compearson.com This effect pulls electron density away from the aromatic ring and, by extension, from the propanoic acid side chain through the sigma (σ) bonds. wikipedia.org This electron withdrawal increases the electrophilicity of the ring and influences the acidity of the carboxylic acid group.

The resonance effect (or mesomeric effect) involves the delocalization of pi (π) electrons across adjacent p-orbitals. The fluorine atom possesses lone pairs of electrons that can be donated into the benzene (B151609) ring's π-system. pearson.comstackexchange.com This is known as a positive resonance effect (+R). This donation of electron density specifically increases the electron density at the ortho and para positions of the ring. stackexchange.com

The quantitative impact of a substituent on the electronic properties of an aromatic ring can be described by Hammett substituent constants (σ). wikipedia.org The para-substituent constant (σₚ) for fluorine is positive, confirming its net electron-withdrawing nature.

Interactive Table 1: Hammett Substituent Constants (σₚ) for Various Para-Substituents The following table compares the Hammett constant for the para-fluoro substituent to other common substituents. A positive value indicates an electron-withdrawing group relative to hydrogen, while a negative value indicates an electron-donating group.

| Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Effect |

| -NO₂ | +0.78 | Strongly Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -Cl | +0.23 | Withdrawing |

| -F | +0.06 | Weakly Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Donating |

| -OCH₃ | -0.27 | Donating |

| -NH₂ | -0.66 | Strongly Donating |

| Data sourced from published tables of Hammett constants. wikipedia.orgstenutz.eu |

A practical demonstration of the net inductive effect is seen when comparing the acidity (pKa) of phenylacetic acid with its 4-fluoro derivative. The fluorine atom helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, making 4-fluorophenylacetic acid a stronger acid (lower pKa) than its non-fluorinated counterpart.

Interactive Table 2: Acidity of Phenylacetic Acid and its 4-Fluoro Derivative This table shows the pKa values for phenylacetic acid and 4-fluorophenylacetic acid, illustrating the impact of the fluorine substituent.

| Compound | pKa (at 25 °C) |

| Phenylacetic Acid | 4.31 |

| 4-Fluorophenylacetic acid | 4.25 |

| Data sourced from chemical property databases. drugfuture.comwikipedia.org |

The electronic effects of the 4-fluorophenyl group directly impact the rates of chemical reactions by stabilizing or destabilizing the transition state—the highest energy point along the reaction coordinate. libretexts.org According to transition state theory, a lower energy transition state leads to a faster reaction rate.

The net electron-withdrawing nature of the fluorophenyl moiety plays a crucial role in stabilizing transition states where a negative charge develops or is present. A primary example is the deprotonation of the carboxylic acid of this compound. The transition state for this proton transfer involves a partial negative charge on the carboxyl oxygen. The -I effect of the distant fluorine atom helps to delocalize and stabilize this developing negative charge, lowering the activation energy for deprotonation and increasing the acidity of the compound. wikipedia.org

Conversely, for reactions involving the formation of a positively charged intermediate (an oxocarbenium ion or carbocation), the electron-withdrawing nature of the fluorophenyl group would be expected to destabilize the transition state, thereby slowing the reaction rate. nih.govresearchgate.net

The influence of the 4-fluorophenyl substituent on reaction kinetics can be observed in various systems. For example, in studies of the inverse-electron-demand Diels-Alder reaction between substituted tetrazines and a dienophile, the reaction rate is sensitive to the electronic nature of the substituents on the phenyl rings.

Interactive Table 3: Relative Reaction Rates in a Diels-Alder Reaction The following data shows the effect of a para-fluoro substituent on the second-order rate constant (k) of a reaction between a substituted 3,6-diphenyl-1,2,4,5-tetrazine (B188303) and bicyclo[2.2.1]hept-2-ene (BCN), demonstrating the subtle balance of electronic effects on transition state energy.

| Tetrazine Substituent | Solvent | Rate Constant (k) in M⁻¹s⁻¹ |

| 3,6-diphenyl- (unsubstituted) | CH₃CN | 1.2 |

| 3,6-bis(4-fluorophenyl)- | CH₃CN | 1.4 |

| 3,6-diphenyl- (unsubstituted) | MeOH | 3.6 |

| 3,6-bis(4-fluorophenyl)- | MeOH | 2.7 |

| Data adapted from kinetic studies on substituted tetrazines. nih.gov |

In this specific case, the fluorine-substituted reactant in acetonitrile (B52724) is slightly faster, suggesting stabilization of the electron-deficient transition state. nih.gov However, in methanol, the trend is reversed, highlighting that the interplay between substituent effects and solvent effects can be complex in determining transition state stability. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(4-Fluorophenyl)-3-hydroxypropanoic acid, DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and vibrational frequencies. chemscene.com In studies of similar fluorinated organic compounds, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**), have been successfully used to calculate parameters like bond lengths, bond angles, and dihedral angles. nih.gov These calculations help in understanding the molecule's stability and reactivity. For instance, the Mulliken charge distribution can be calculated to identify the electrophilic and nucleophilic sites within the molecule. chemscene.com

A hypothetical DFT study on this compound would likely reveal the influence of the electron-withdrawing fluorine atom on the electronic properties of the phenyl ring and the acidity of the carboxylic acid group.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Parameter | Hypothetical Calculated Value | Significance |

| C-F Bond Length | ~1.35 Å | Indicates the strength and nature of the carbon-fluorine bond. |

| O-H Bond Length (Carboxylic Acid) | ~0.97 Å | Relates to the acidity of the proton. |

| C=O Bond Length (Carboxylic Acid) | ~1.21 Å | Characterizes the carbonyl group. |

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and electronic transition energy. | |

| Dipole Moment | Indicates the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT study. Specific values for this compound are not available in the cited literature.

The flexibility of the propanoic acid chain in this compound allows it to adopt various conformations. Conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with biological targets. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers between them (transition states).

For related alpha-phenylpropanoic acids, such as ibuprofen, conformational calculations have been performed to understand the relationship between the dihedral angle of the propionic acid residue and its activity. nih.gov A similar approach for this compound would involve systematically rotating the rotatable bonds and calculating the energy of each conformation to generate a conformational energy landscape. This would reveal the most probable shapes the molecule adopts in different environments.

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. For instance, DFT calculations can be used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govacs.org

In studies of perfluorinated carboxylic acids, DFT has been used to predict ¹⁹F NMR chemical shifts, providing insights into the electronic environment of the fluorine atoms. nih.govresearchgate.net For this compound, theoretical calculations could predict the vibrational frequencies corresponding to the stretching and bending of its functional groups (e.g., O-H, C=O, C-F). These predicted spectra can aid in the interpretation of experimental spectroscopic data.

Molecular Interactions and Binding Studies

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is key to elucidating its potential biological role.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and design. For this compound, docking simulations could be performed to predict its binding mode and affinity to the active site of a target enzyme.

Studies on β-hydroxy-β-arylpropanoic acids, a class of compounds structurally related to the target molecule, have utilized molecular docking to identify potential inhibitors of cyclooxygenase (COX) enzymes. nih.gov In such a simulation, the 3D structure of the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled. A scoring function would then estimate the binding affinity for each pose. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

The binding of this compound to a receptor is governed by a variety of non-covalent interactions. These include:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors.

Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Van der Waals Forces: These are ubiquitous attractive or repulsive forces between molecules.

Fluorine-Specific Interactions: The fluorine atom can participate in various interactions, including weak hydrogen bonds with C-H groups and interactions with aromatic systems. The electron-withdrawing nature of fluorine can also influence the electrostatic potential of the phenyl ring, affecting its interactions. researchgate.net

Computational studies on fluorinated ligands have shown that fluorine can form hydrogen bonds and influence the structure of surrounding water molecules, which can be critical for binding affinity. nih.gov Analyzing these forces is essential for a complete understanding of the molecule's interaction profile.

Reaction Pathway Modeling and Mechanism Prediction

Transition State Characterization

The key to understanding the high enantioselectivity observed in the Ru-BINAP catalyzed hydrogenation lies in the detailed characterization of the diastereomeric transition states. Computational chemists utilize DFT calculations to model the geometries and energies of these transient structures. For the hydrogenation of ketoesters like the precursor to this compound, two primary diastereomeric transition states can be envisioned, each leading to one of the two possible enantiomers of the product.

The origin of the stereochemical control is attributed to the specific chiral environment created by the BINAP ligand. The bulky phenyl groups on the phosphine (B1218219) atoms of the BINAP ligand create a "chiral pocket". nih.gov The substrate approaches the ruthenium hydride catalyst in a way that minimizes steric repulsion between the substrate (specifically the 4-fluorophenyl group) and the phenyl groups of the BINAP ligand.

DFT calculations on similar systems have shown that the favored transition state is the one where the substrate fits comfortably into the chiral pocket, leading to the major enantiomer. researchgate.net The disfavored transition state, leading to the minor enantiomer, experiences significant steric hindrance, raising its energy and thus making its formation less likely. rsc.org The energy difference between these two transition states, even if only a few kilocalories per mole, is sufficient to account for the high enantiomeric excesses observed experimentally.

The geometry of the transition state is typically a distorted chair-like conformation. The precise bond lengths and angles within this structure, as calculated by DFT, provide a quantitative basis for understanding the forces that govern the stereochemical outcome. For instance, the distance between the transferring hydride and the carbonyl carbon, and between the transferring proton and the carbonyl oxygen, are key parameters in these models. nih.govresearchgate.net

Computational Approaches for Reaction Optimization

Computational chemistry is not only a tool for understanding existing reactions but also a powerful method for predicting and optimizing reaction conditions and catalyst structures. By systematically modifying the catalyst and substrate structures in silico, researchers can screen for improved performance without the need for extensive and costly laboratory experiments.

For the synthesis of this compound, computational approaches can be used to:

Tune Catalyst Structure: The electronic and steric properties of the BINAP ligand can be computationally modified. For example, introducing different substituent groups on the phenyl rings of the BINAP ligand can alter the shape and size of the chiral pocket, potentially leading to higher enantioselectivity. nih.gov DFT calculations can predict how these modifications will affect the energy difference between the diastereomeric transition states.

Evaluate Different Ligands: A wide variety of chiral ligands beyond BINAP can be screened computationally. By calculating the transition state energies for a range of ligands, it is possible to identify new candidates that may offer superior performance for this specific substrate.

Solvent Effects: The choice of solvent can have a significant impact on the reaction rate and selectivity. Computational models can incorporate solvent effects, either implicitly through continuum solvation models or explicitly by including solvent molecules in the calculation, to predict the optimal reaction medium. liv.ac.uk

Substrate Scope: By modeling the hydrogenation of various substituted ketoesters, chemists can predict the substrate scope of a particular catalyst system and identify potential limitations.

The data generated from these computational studies, such as relative transition state energies and predicted enantiomeric excesses, can be compiled into tables to guide experimental work. This synergy between computational prediction and experimental validation accelerates the development of more efficient and selective synthetic routes to valuable compounds like this compound.

Role As a Synthetic Intermediate and Precursor Chemistry

Building Block in Complex Molecule Synthesis

The structural framework of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid makes it a valuable building block in the synthesis of diverse and complex molecules. The presence of reactive functional groups, coupled with the unique properties conferred by the fluorine atom, allows for its use in creating specialized molecules for various applications. researchgate.net

3-Aryl-2-hydroxy propanoic acid derivatives are recognized as crucial intermediates in the synthesis of numerous pharmaceutically significant compounds. google.com The specific enantiomer, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, has been identified as a key building block for certain therapeutic agents. researchgate.net For instance, derivatives of 3-aryl-2-hydroxy propanoic acids are instrumental in developing peroxisome proliferator-activated receptor (PPAR) agonists, which have shown benefits in treating Type 2 diabetes. google.com

The core structure is also found in intermediates for other important pharmaceuticals. For example, the related compound 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid is a direct precursor in the synthesis of Bicalutamide, an antiandrogen medication used in the treatment of prostate cancer. google.com

In the field of agrochemicals, similar structures like 2-[4-(hydroxyphenoxy)] propionic acid are important intermediates for synthesizing phenoxy and heterocyclic oxy phenoxy propionic acid class herbicides. google.com These herbicides are valued for their high efficiency, low toxicity, and broad herbicidal spectrum. google.com The incorporation of the fluorophenyl moiety can enhance the biological activity and metabolic stability of the final agrochemical product.

Table 1: Examples of Complex Molecules Synthesized from Related Propanoic Acid Derivatives

| Precursor/Intermediate | Target Molecule Class | Application |

| (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | Pharmaceutical Candidates | Therapeutic Agents researchgate.net |

| 3-Aryl-2-hydroxy propanoic acid derivatives | Peroxisome Proliferator-Activated Receptor (PPAR) Agonists | Type 2 Diabetes Treatment google.com |

| 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid | Bicalutamide Precursor | Antiandrogen Medication google.com |

| 2-[4-(hydroxyphenoxy)] propionic acid | Phenoxy Propionic Acid Herbicides | Agrochemicals google.com |

The dual functionality of hydroxypropanoic acids makes them suitable monomers for creating biodegradable polymers through polycondensation or ring-opening polymerization. nih.gov Specifically, fluorinated hydroxyalkanoic acids can be used to synthesize fluorinated polyesters. These materials are of interest because the introduction of fluorine can significantly alter the polymer's properties, such as thermal stability, chemical resistance, and hydrophobicity.

For example, the related compound 2-fluoro-3-hydroxypropionic acid can be used as a substrate to synthesize poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.gov This biocatalytic approach highlights a pathway to fluorine-containing materials with potentially enhanced properties, demonstrating the utility of such fluorinated building blocks in material science. nih.gov

Derivatization Strategies for Functional Group Transformations

The chemical versatility of this compound is largely due to its two primary functional groups: the carboxylic acid and the hydroxyl group. These sites allow for a range of derivatization strategies to build molecular complexity.

The carboxylic acid group is a primary site for modification, most commonly through esterification and amidation.

Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This is a reversible reaction, and to favor the formation of the ester, the alcohol is often used in large excess, or the water produced is removed from the reaction mixture. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This transformation is fundamental for creating ester derivatives that may have different solubility, reactivity, or biological activity compared to the parent acid.

Amidation: The carboxylic acid can be converted into an amide by reacting it with an amine. This typically requires an activating agent, such as a carbodiimide (B86325) like N,N′-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond under mild conditions. nih.govnih.gov The process involves the activation of the carboxyl group to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.net This strategy is widely used in peptide synthesis and for linking the acid to amine-containing molecules to create new chemical entities. nih.gov

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product | Purpose |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Modify solubility and reactivity; create prodrugs. chemguide.co.ukmasterorganicchemistry.com |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide | Form stable peptide-like bonds; link to other molecules. nih.govnih.gov |

The secondary hydroxyl group provides another site for functionalization, allowing for transformations such as etherification and oxidation.

Etherification: The hydroxyl group can be converted into an ether. This typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis). This modification can be used to introduce a variety of alkyl or aryl groups, thereby altering the molecule's steric and electronic properties.

Oxidation: The secondary alcohol can be oxidized to a ketone. This transformation can be achieved using a variety of oxidizing agents, such as chromic acid-based reagents or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC). This conversion from a hydroxyl to a carbonyl group fundamentally changes the chemical reactivity of that position, opening up further synthetic possibilities, such as nucleophilic additions to the newly formed ketone.

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlecturio.com The position of substitution is directed by the existing substituents: the fluorine atom and the alkyl side chain.

Fluorine is an ortho-, para-directing deactivator. It is highly electronegative, which withdraws electron density from the ring, making it less reactive than benzene (B151609) (deactivating). However, through resonance, it can donate lone-pair electron density to the ortho and para positions, directing incoming electrophiles to these sites. masterorganicchemistry.com

The alkyl side chain (-CH(OH)CH₂COOH) is an ortho-, para-directing activator. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.

Given that the para position is already occupied by the fluorine atom, electrophilic substitution would be directed to the positions ortho to the alkyl side chain (positions 3 and 5) and the position ortho to the fluorine atom (position 3). The combined directing effects would strongly favor substitution at the 3- and 5-positions of the phenyl ring. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation. lecturio.comlibretexts.org

Incorporation into Peptidomimetics and Non-Canonical Amino Acid Analogues

Design and Synthesis of Non-Proteinogenic Amino Acids

Information on the utilization of this compound as a scaffold or precursor for creating novel non-proteinogenic amino acids is not available in the reviewed literature.

Peptide Chain Modifications

There is no available data or research describing the incorporation of the this compound moiety into peptide chains to alter their structure or function.

Biological Activity and Mechanistic Studies in Vitro

Enzyme Interaction Studies

The interaction of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid with enzymes is a critical aspect of its biological profile, encompassing its role as a substrate, its potential as an inhibitor, and its synthesis through biocatalysis.

Substrate Recognition and Binding Affinities

The ability of enzymes to recognize and bind to this compound is fundamental to its role in biocatalytic processes. The compound, referred to as 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) in some studies, can serve as a substrate for the synthesis of other fluorinated compounds. nih.govfrontiersin.org For instance, it is a precursor for producing polymers like poly (2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.govfrontiersin.org This indicates that specific enzymes can recognize the molecule, binding to it to facilitate further chemical transformations. This recognition is crucial for its use in biosynthetic strategies that aim to create novel fluorine-containing materials with enhanced properties. frontiersin.org

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. researchgate.net Inhibition can be reversible, involving noncovalent interactions, or irreversible, involving covalent bond formation. researchgate.net Reversible inhibitors are further classified based on their mechanism of action.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, forming an inactive enzyme-substrate-inhibitor complex. nih.gov

Allosteric (Non-competitive) Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change in the enzyme that reduces its catalytic efficiency. nih.gov

While many drugs, including arylpropionic acid derivatives, function as enzyme inhibitors, specific studies detailing the enzyme inhibition mechanisms of this compound are not extensively documented in the available literature. nih.govorientjchem.org

Biocatalytic Transformations by Engineered Enzymes

Biocatalysis leverages enzymes and microorganisms to perform chemical transformations. Engineered enzymes and microbes have been successfully used for the synthesis of 3-hydroxypropanoic acid and its derivatives. A biocatalytic method for synthesizing 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) has been developed using engineered E. coli. nih.govfrontiersin.org This process provides significant environmental and safety advantages over traditional chemical methods. frontiersin.org The engineered bacteria co-express multiple enzymes that convert a substrate into the desired product. nih.govfrontiersin.org

Similarly, the non-fluorinated parent compound, 3-hydroxypropionic acid (3HP), is recognized as a key platform chemical. nih.gov Engineered strains of Halomonas bluephagenesis have been developed for the high-level production of 3HP from 1,3-propanediol, demonstrating the power of metabolic engineering in producing these valuable compounds. nih.gov

| Organism | Expressed Enzymes | Substrate | Product | Yield/Concentration | Reference |

|---|---|---|---|---|---|

| Engineered E. coli | Methylmalonyl CoA synthase (MatBrp), Methylmalonyl CoA reductase (MCR), Malonate transmembrane protein (MadLM) | 2-Fluoromalonic acid (2-FMA) | 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) | 50.0 mg/L | nih.govfrontiersin.org |

| Engineered Halomonas bluephagenesis | Alcohol dehydrogenases (AdhP), Aldehyde dehydrogenase (AldDHb) | 1,3-Propanediol | 3-Hydroxypropionic acid (3HP) | 154 g/L | nih.gov |

Molecular Mechanisms of Cellular Interactions (In Vitro)

The interaction of this compound at the cellular level involves its influence on various signaling pathways and its potential to affect cell growth and proliferation.

Influence on Cellular Pathways (e.g., Enzyme Activity, Neurotransmitter Function Modulation)

Arylpropionic acid derivatives are known to possess a wide range of biological activities, which stem from their ability to modulate various cellular pathways. orientjchem.org For example, other classes of compounds have been shown to influence key signaling cascades like the MAPK pathway, which can lead to cell cycle arrest. mdpi.com While the broad class of arylpropionic acids is biologically active, specific research delineating the precise cellular pathways modulated by this compound is limited in the reviewed literature.

Antiproliferative Activity in Defined Cell Lines

The potential of a compound to inhibit cell growth is a key area of investigation in cancer research. Studies on compounds structurally related to this compound have demonstrated antiproliferative effects in various cancer cell lines.

For instance, derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester have been shown to selectively inhibit the proliferation of HCT-116 colon cancer cells. rsc.org In another study, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were evaluated for their anticancer properties, with several compounds demonstrating the ability to reduce the viability of A549 lung cancer cells by 50% and inhibit cell migration. nih.govresearchgate.net Dihydrocaffeic and dihydroferulic acids, which are also propanoic acid derivatives, have shown significant effectiveness against cell proliferation in Caco-2 and SW480 colonic adenocarcinoma cell lines. nih.gov

These findings suggest that the propanoic acid scaffold, particularly when substituted with a halogenated phenyl group, is a promising framework for developing compounds with antiproliferative activity. However, direct experimental data on the antiproliferative effects of this compound itself was not identified in the reviewed sources.

| Compound Class/Derivative | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | HCT-116 | Colon Cancer | Inhibitory action on cell proliferation | rsc.org |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 | Lung Cancer | Reduced cell viability by 50% and suppressed migration | nih.govresearchgate.net |

| Dihydrocaffeic acid | Caco-2 | Colonic Adenocarcinoma | IC₅₀ value of 71.7 ± 1.1 µmol/L | nih.gov |

| Dihydroferulic acid | Caco-2 | Colonic Adenocarcinoma | IC₅₀ value of 83.1 ± 1.1 µmol/L | nih.gov |

Development of Probes for Biochemical Research

The utility of a compound in biochemical research is greatly enhanced by the development of labeled analogues, which can serve as probes to investigate biological mechanisms and pathways. For this compound, this area of research is critical to elucidating its precise molecular interactions and mechanism of action.

Currently, there is a notable absence of published research detailing the synthesis and application of isotopically labeled (e.g., with 14C, 3H, or 13C) or fluorescently tagged analogues of this compound. The creation of such probes would be invaluable for a variety of in vitro assays. For instance, radiolabeled versions could be employed in binding assays to identify and characterize its molecular targets, such as specific enzymes or receptors. They would also be instrumental in quantitative studies of uptake, metabolism, and excretion in cellular models. Fluorescently labeled analogues would allow for direct visualization of the compound's subcellular localization and dynamics through techniques like fluorescence microscopy, providing spatial and temporal information about its site of action. The development of these critical research tools remains a prospective area for future investigation.

A systematic and detailed structure-activity relationship (SAR) study at the molecular level for this compound has not yet been extensively reported in the scientific literature. While the broader class of fluorinated phenylpropanoic acids has been a subject of medicinal chemistry research, specific SAR data for this particular compound is sparse. researchgate.netnih.gov

Preliminary conceptual analysis suggests that the key structural features for SAR studies would include:

The Fluorine Substituent: Investigating the effect of its position (ortho, meta, para) and number on the phenyl ring.

The Hydroxyl Group: Esterification, etherification, or removal of this group would clarify its role in target binding, which is often crucial for forming hydrogen bonds within an active site.

The Carboxylic Acid Moiety: Modification of this group to esters, amides, or bioisosteres would probe its importance for activity and influence physicochemical properties like cell permeability. escholarship.org

A hypothetical SAR study could involve synthesizing a matrix of analogues and evaluating their activity against a specific biological target, for example, an enzyme implicated in a disease pathway. The data from such a study would be crucial for understanding the molecular determinants of activity and for the rational design of more potent and selective derivatives. The table below illustrates a potential, though currently hypothetical, framework for such an investigation.

| Modification Site | Analogue Structure Example | Rationale for Investigation | Hypothetical Activity Data (IC₅₀ in µM) |

| Parent Compound | This compound | Baseline activity measurement | 50 |

| Fluorine Position | 2-(2-Fluorophenyl)-3-hydroxypropanoic acid | Assess impact of fluorine's electronic and steric effects at different positions. | 75 |

| Hydroxyl Group | 2-(4-Fluorophenyl)-3-methoxypropanoic acid | Determine the importance of the hydroxyl as a hydrogen bond donor. | >100 |

| Carboxylic Acid | Methyl 2-(4-fluorophenyl)-3-hydroxypropanoate | Evaluate the necessity of the acidic proton for target interaction. | 90 |

Note: The activity data presented in this table is purely illustrative and intended to demonstrate the principles of an SAR study, as specific experimental data for this compound is not currently available in the public domain.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-fluorophenyl ring typically appear as a complex multiplet pattern in the downfield region (approximately 7.0-7.4 ppm) due to coupling with each other and with the fluorine atom. The methine proton (CH) alpha to the carboxylic acid group would likely resonate as a multiplet around 4.0-4.5 ppm, with its chemical shift influenced by the adjacent hydroxyl and carboxylic acid functionalities. The methylene (B1212753) protons (CH₂) of the hydroxypropyl group are diastereotopic and would be expected to appear as distinct multiplets in the range of 3.6-4.0 ppm, coupled to each other and the adjacent methine proton. The protons of the hydroxyl and carboxylic acid groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The aromatic carbons of the 4-fluorophenyl ring would show signals between 115 and 165 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant. The methine carbon attached to the hydroxyl group and the phenyl ring would likely appear around 70-80 ppm, while the methylene carbon would resonate at a slightly lower field.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between the coupled protons, for instance, between the methine proton and the adjacent methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | Variable (broad singlet) | 170-180 |

| Methine (-CHOH) | 4.0-4.5 (multiplet) | 70-80 |

| Methylene (-CH₂OH) | 3.6-4.0 (multiplets) | 60-70 |

| Aromatic C-H (ortho to F) | 7.0-7.2 (multiplet) | ~115 (d, JCF ≈ 21 Hz) |

| Aromatic C-H (meta to F) | 7.2-7.4 (multiplet) | ~130 (d, JCF ≈ 8 Hz) |

| Aromatic C (ipso) | - | ~135 (d, JCF ≈ 3 Hz) |

| Aromatic C (para to substituent) | - | ~162 (d, JCF ≈ 245 Hz) |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. The O-H stretch of the alcohol group would also contribute to this broadness, typically appearing around 3200-3500 cm⁻¹. A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid carbonyl group. The C-F stretching vibration of the fluorophenyl group is expected to appear as a strong band in the fingerprint region, typically around 1220-1240 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. docbrown.info

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Broad stretch |

| Alcohol O-H | 3200-3500 | Broad stretch |

| Carboxylic Acid C=O | 1700-1725 | Strong, sharp stretch |

| Aromatic C=C | 1450-1600 | Medium to weak stretches |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) would be observed, confirming its molecular weight.

In tandem mass spectrometry (LC-MS/MS), the compound would first be separated by liquid chromatography and then introduced into the mass spectrometer. The precursor ion corresponding to the molecule would be selected and fragmented to produce a characteristic pattern of product ions. Expected fragmentation pathways for this compound include the loss of a water molecule (H₂O) from the hydroxyl group, decarboxylation (loss of CO₂), and cleavage of the bond between the alpha and beta carbons of the propanoic acid chain. The resulting fragmentation pattern serves as a molecular fingerprint for identification and quantification.

Expected Mass Spectrometry Fragmentation

| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Neutral Loss |

|---|---|---|

| [M-H]⁻ | [M-H-H₂O]⁻ | Water (18 Da) |

| [M-H-CO₂]⁻ | Carbon Dioxide (44 Da) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for such polar compounds.

A common setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The gradient or isocratic elution would be optimized to achieve good separation from any starting materials, byproducts, or degradation products. Detection is commonly performed using a UV detector, as the phenyl ring of the compound absorbs UV light, typically around 254 nm. For higher sensitivity and specificity, an HPLC system can be coupled with a mass spectrometer (LC-MS). researchgate.net

Typical HPLC Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Since this compound is a polar and non-volatile compound due to its carboxylic acid and hydroxyl groups, it requires chemical derivatization to increase its volatility before GC analysis. nih.gov

A common derivatization technique is silylation, where the active hydrogens of the carboxylic acid and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. unina.it This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The resulting TMS derivative is much more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its retention time and mass spectrum.

GC Analysis of TMS Derivative

| Parameter | Description |

|---|---|

| Derivatization Agent | BSTFA or MSTFA |

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers and the determination of enantiomeric excess (ee) are critical in the synthesis and application of chiral compounds like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most prevalent and effective method for this purpose. nih.gov This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile-phase additive (CMPA), leading to their separation. nih.govspringernature.com

The fundamental principle involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. springernature.com These diastereomeric complexes possess different physicochemical properties, which results in different retention times on the chromatographic column, allowing for their separation and quantification.

For acidic compounds such as this compound, several types of CSPs are effective. Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used due to their broad applicability. nih.gov For instance, the analysis of a similar compound, 3-(4-fluorophenyl)-2-methylpropanoic acid, was successfully performed using a Chiralcel OJ-H column, which has a tris(4-methylbenzoate) cellulose selector. researchgate.net Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The recognition mechanism for these phases is based on an ionic exchange between the protonated chiral selector (derived from quinine (B1679958) or quinidine) and the anionic analyte. chiraltech.com

Once the enantiomers are separated, the enantiomeric excess (% ee) is determined from the resulting chromatogram. It is calculated by comparing the peak areas of the two enantiomers using the following formula:

% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. chemistrysteps.com This calculation quantifies the purity of the enantiomeric mixture.

Besides HPLC, Capillary Electrophoresis (CE) using a chiral selector is another effective technique. For example, 2,3-dihydroxy-3-phenylpropionate enantiomers were successfully separated using hydroxypropyl-β-cyclodextrin as a chiral selector in the background electrolyte. nih.gov This method demonstrated high precision and was capable of determining an impurity of an undesirable enantiomer as low as 0.2%. nih.gov

The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation. A screening process using different columns and mobile phase systems (e.g., normal phase, reversed-phase, polar ionic mode) is often employed to develop a suitable method. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Conditions for Separation of Acidic Arylpropanoic Acids

| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Anion-Exchange CSP) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Quinine-based anion exchanger |

| Column Example | Chiralpak IB | CHIRALPAK QN-AX |

| Mobile Phase | n-Hexane/Ethanol (B145695) with acidic modifier (e.g., formic acid) | Methanol with buffer (e.g., ammonium (B1175870) formate) |

| Detection | UV (e.g., 210-254 nm) | UV (e.g., 210-254 nm) |

| Principle | Hydrogen bonding, π-π interactions, steric hindrance | Ionic exchange, hydrogen bonding, dipole-dipole interactions |

Advanced Characterization Methods (e.g., X-ray Crystallography)